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molecular formula C9H8F4O2 B3030938 4-(2,2,3,3-Tetrafluoropropoxy)phenol CAS No. 111915-33-4

4-(2,2,3,3-Tetrafluoropropoxy)phenol

Cat. No. B3030938
M. Wt: 224.15 g/mol
InChI Key: BUCBHFXFACTGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192982B2

Procedure details

4-(2,2,3,3-tetrafluoro-propoxy)-benzyloxy-phenol (0.09 mmol, 28 mg) (Step A) was dissolved in MeOH (2 mL) and Pd(C) (40% weight, 10 mg) was added. The mixture was stirred for 90 minutes under H2 atmosphere (1 atm), and filtered through a celite pad (EtOH). The filtrate was concentrated to give the title compound. 1H-NMR (CDCl3, 200.15 MHz): δ 6.85–6.75 (m, 4H), 6.05 (dt, J=53.2, 4.8), 4.28 (dt, 2H, J=12.1, 1.6).
Name
4-(2,2,3,3-tetrafluoro-propoxy)-benzyloxy-phenol
Quantity
28 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(C)
Quantity
10 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([CH:20]([F:22])[F:21])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7](OCC2C=CC=CC=2)[CH:6]=1>CO>[F:1][C:2]([F:23])([CH:20]([F:21])[F:22])[CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1

Inputs

Step One
Name
4-(2,2,3,3-tetrafluoro-propoxy)-benzyloxy-phenol
Quantity
28 mg
Type
reactant
Smiles
FC(COC1=CC(=C(C=C1)O)OCC1=CC=CC=C1)(C(F)F)F
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Pd(C)
Quantity
10 mg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 minutes under H2 atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a celite pad (EtOH)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC(COC1=CC=C(C=C1)O)(C(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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